molecular formula C14H19NO3S B2469823 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide CAS No. 896019-97-9

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide

Cat. No. B2469823
CAS RN: 896019-97-9
M. Wt: 281.37
InChI Key: MNIZWRQNAUWZNP-UHFFFAOYSA-N
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide” is a chemical compound . It has a molecular formula of C5H9NO3S-2 and a molecular weight of 163.19486 .


Synthesis Analysis

A series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized as part of a study . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular weight of N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide is 163.19486 g/mol .


Chemical Reactions Analysis

The researchers in the study identified a new ether-based scaffold and paired this with a novel sulfone-based head group to afford a new class of GIRK1/2 activators. Chemical optimization improved potency, human liver microsome stability, and brain penetration in rat (K p) .


Physical And Chemical Properties Analysis

The molecular weight of N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide is 163.19486 g/mol .

Scientific Research Applications

Tumor Imaging and Diagnosis

Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1 : A study highlighted the use of a radiolabeled compound similar in structure to "N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide" for PET imaging to evaluate tumor proliferation. This agent demonstrated promise in assessing the proliferative status of solid tumors, showing significant correlation with tumor markers like Ki-67. The research indicated its potential for clinical trials in imaging cancer proliferation (Dehdashti et al., 2013).

Environmental and Health Impact Studies

Human Urinary Excretion of Non-persistent Environmental Chemicals : Another study focused on the excretion patterns of various industrial chemicals, including phthalates and parabens, which share common usage patterns with the target compound in consumer products. This research provides insights into human exposure levels and potential health implications, laying groundwork for examining similar compounds (Frederiksen et al., 2014).

Endocrine Disruption and Toxicity Evaluation

Systemic Uptake and Hormonal Impact Studies : Investigations into the systemic absorption and impact on endocrine function of chemically related compounds (e.g., diethyl phthalate, dibutyl phthalate, butyl paraben) following topical application revealed their potential to influence hormone levels. Such studies are crucial for understanding the broader implications of exposure to synthetic compounds on human health, offering a basis for evaluating the effects of "this compound" and similar substances (Janjua et al., 2007).

Firefighter Exposure to Toxic Compounds

Exposure in Occupational Settings : Research into the exposure of firefighters to a range of toxic compounds, including dioxins and furans, provides an example of occupational risk assessment related to hazardous substances. This study emphasizes the need for monitoring and managing exposure to potentially harmful compounds in high-risk professions, relevant for compounds with unknown or emerging health impacts (Shaw et al., 2013).

Future Directions

The discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as GIRK1/2 potassium channel activators opens up new possibilities for research . These compounds could potentially be used in the treatment of conditions like pain perception, epilepsy, reward/addiction, and anxiety .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N,3,5-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-10-6-11(2)8-12(7-10)14(16)15(3)13-4-5-19(17,18)9-13/h6-8,13H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIZWRQNAUWZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C2CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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